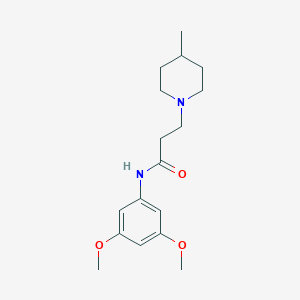
N-(3,5-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 3,5-dimethoxyphenyl group and a 4-methyl-1-piperidinyl group attached to a propanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide typically involves the following steps:
Formation of the 3,5-dimethoxyphenyl intermediate: This can be achieved by reacting 3,5-dimethoxybenzaldehyde with a suitable reagent such as a Grignard reagent or an organolithium compound.
Formation of the 4-methyl-1-piperidinyl intermediate: This involves the reaction of 4-methylpiperidine with a suitable acylating agent.
Coupling of the intermediates: The final step involves coupling the 3,5-dimethoxyphenyl intermediate with the 4-methyl-1-piperidinyl intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the desired propanamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The process would be optimized for yield, purity, and cost-effectiveness, often involving automated reactors and continuous flow systems.
化学反应分析
Types of Reactions
N-(3,5-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or aromatic compounds.
科学研究应用
N-(3,5-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Biology: The compound is used in biological assays to study its effects on cellular processes and receptor binding.
Industry: It may be used as an intermediate in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of N-(3,5-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- N-(3,4-dimethoxyphenyl)-3-(4-methyl-1-piperidinyl)propanamide
- N-(3,5-dimethoxyphenyl)-3-(4-ethyl-1-piperidinyl)propanamide
- N-(3,5-dimethoxyphenyl)-3-(4-methyl-1-pyrrolidinyl)propanamide
Uniqueness
N-(3,5-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide is unique due to its specific substitution pattern on the aromatic ring and the presence of the 4-methyl-1-piperidinyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C17H26N2O3 |
|---|---|
分子量 |
306.4 g/mol |
IUPAC 名称 |
N-(3,5-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide |
InChI |
InChI=1S/C17H26N2O3/c1-13-4-7-19(8-5-13)9-6-17(20)18-14-10-15(21-2)12-16(11-14)22-3/h10-13H,4-9H2,1-3H3,(H,18,20) |
InChI 键 |
GHAZHQQOEKISSO-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)CCC(=O)NC2=CC(=CC(=C2)OC)OC |
规范 SMILES |
CC1CCN(CC1)CCC(=O)NC2=CC(=CC(=C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


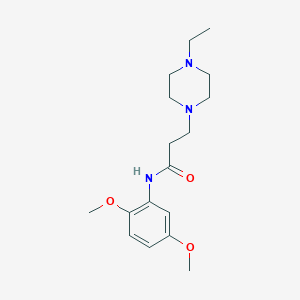
![N-(2,5-dimethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide](/img/structure/B248209.png)
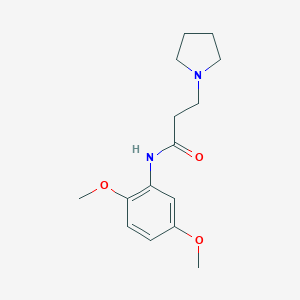

![3-[benzyl(methyl)amino]-N-(2,5-dimethoxyphenyl)propanamide](/img/structure/B248212.png)

![3-[4-(2-fluorophenyl)-1-piperazinyl]-N-phenylpropanamide](/img/structure/B248217.png)
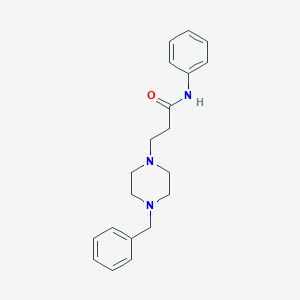
![3-[benzyl(ethyl)amino]-N-phenylpropanamide](/img/structure/B248220.png)
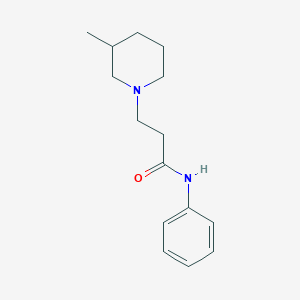
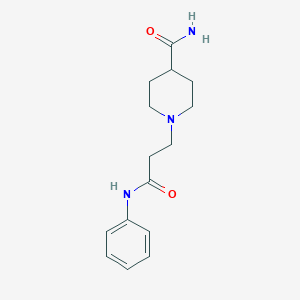
![3-[ETHYL(2-METHYLALLYL)AMINO]-N~1~-PHENYLPROPANAMIDE](/img/structure/B248226.png)
![3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-phenylpropanamide](/img/structure/B248227.png)
![3-[butyl(methyl)amino]-N-phenylpropanamide](/img/structure/B248229.png)
